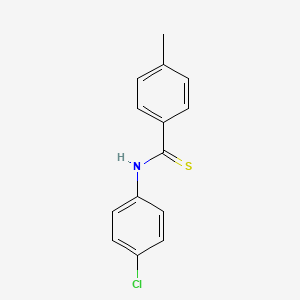

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioamide group substituted with a 4-chlorophenyl and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- typically involves the reaction of 4-chloroaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

Step 1: 4-chloroaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

Step 2: The dithiocarbamate intermediate is then treated with methyl iodide to yield Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-.

Industrial Production Methods

In an industrial setting, the synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

- N-(4-chlorophenyl)-4-nitrobenzenesulfonamide

- N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl

Uniqueness

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- (commonly referred to as compound 1 ), is a thioamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- can be represented as follows:

- Chemical Formula : C10H10ClN2S

- Molecular Weight : 224.71 g/mol

The presence of the thioamide group (C=S) is significant for its biological activity, influencing interactions with various biological targets.

The mechanism of action for Benzenecarbothioamide involves its ability to inhibit specific enzymes and proteins. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate access and disrupting cellular processes. The pathways affected may include:

- Inhibition of DNA synthesis

- Induction of oxidative stress

- Disruption of metabolic pathways leading to cell death

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of Benzenecarbothioamide against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Bacillus cereus | 31.25 |

| Listeria monocytogenes | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

| Escherichia coli | 31.25 |

| Salmonella enterica enteritidis | 31.25 |

These results indicate that compound 1 exhibits significant antibacterial properties, often outperforming traditional antibiotics such as Oxytetracycline in efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, Benzenecarbothioamide has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:

- Activation of caspase pathways

- Disruption of mitochondrial membrane potential

- Modulation of cell cycle progression

For instance, one study reported that compound 1 significantly reduced cell viability in human cancer cell lines at concentrations as low as 20 µM, suggesting its potential for further development in cancer therapeutics .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of various thiazole derivatives synthesized from Benzenecarbothioamide, revealing enhanced activity against resistant strains of bacteria compared to conventional treatments .

- Anticancer Efficacy : In vitro assays demonstrated that treatment with Benzenecarbothioamide resulted in a dose-dependent decrease in viability in breast cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Properties

CAS No. |

101078-48-2 |

|---|---|

Molecular Formula |

C14H12ClNS |

Molecular Weight |

261.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-methylbenzenecarbothioamide |

InChI |

InChI=1S/C14H12ClNS/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

MVTDYKYUUXHRDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.